molecular formula C23H22N2OS B2654740 N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-10-7

N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2654740
CAS No.: 851412-10-7
M. Wt: 374.5
InChI Key: DIVMAVRGGBBRNB-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a naphthalene ring and an indole ring connected via a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioacetamide Linkage: This can be achieved by reacting naphthalene-1-amine with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(naphthalen-1-yl)-2-chloroacetamide.

    Thioether Formation: The N-(naphthalen-1-yl)-2-chloroacetamide is then reacted with 1-propyl-1H-indole-3-thiol in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine and thiol.

    Substitution: The naphthalene and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine and thiol.

    Substitution: Various substituted naphthalene and indole derivatives.

Scientific Research Applications

N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving naphthalene and indole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioacetamide linkage and the aromatic rings are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
  • N-(naphthalen-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
  • N-(naphthalen-1-yl)-2-((1-butyl-1H-indol-3-yl)thio)acetamide

Uniqueness

N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is unique due to its specific combination of a naphthalene ring and a propyl-substituted indole ring connected via a thioacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-naphthalen-1-yl-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-2-14-25-15-22(19-11-5-6-13-21(19)25)27-16-23(26)24-20-12-7-9-17-8-3-4-10-18(17)20/h3-13,15H,2,14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVMAVRGGBBRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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